(Z)-N-(5-(3-chlorobenzyl)thiazol-2-yl)-2-cyano-3-(5-methylfuran-2-yl)acrylamide

Structure-Activity Relationship Thiazole Halogen Substitution

(Z)-N-(5-(3-chlorobenzyl)thiazol-2-yl)-2-cyano-3-(5-methylfuran-2-yl)acrylamide is a synthetic, small-molecule cyanoacrylamide derivative featuring a thiazole core with a meta-chlorobenzyl substituent and a 5-methylfuran moiety. This compound belongs to a class of thiazole-based acrylamides that have been investigated for diverse biological activities, including anticancer and antimicrobial effects, where minor structural modifications can lead to substantial changes in potency and target selectivity.

Molecular Formula C19H14ClN3O2S
Molecular Weight 383.85
CAS No. 1321858-18-7
Cat. No. B2681579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-N-(5-(3-chlorobenzyl)thiazol-2-yl)-2-cyano-3-(5-methylfuran-2-yl)acrylamide
CAS1321858-18-7
Molecular FormulaC19H14ClN3O2S
Molecular Weight383.85
Structural Identifiers
SMILESCC1=CC=C(O1)C=C(C#N)C(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)Cl
InChIInChI=1S/C19H14ClN3O2S/c1-12-5-6-16(25-12)9-14(10-21)18(24)23-19-22-11-17(26-19)8-13-3-2-4-15(20)7-13/h2-7,9,11H,8H2,1H3,(H,22,23,24)/b14-9-
InChIKeyLHWDKSFDXPMOBQ-ZROIWOOFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(Z)-N-(5-(3-chlorobenzyl)thiazol-2-yl)-2-cyano-3-(5-methylfuran-2-yl)acrylamide (CAS 1321858-18-7) for Research Procurement


(Z)-N-(5-(3-chlorobenzyl)thiazol-2-yl)-2-cyano-3-(5-methylfuran-2-yl)acrylamide is a synthetic, small-molecule cyanoacrylamide derivative featuring a thiazole core with a meta-chlorobenzyl substituent and a 5-methylfuran moiety . This compound belongs to a class of thiazole-based acrylamides that have been investigated for diverse biological activities, including anticancer and antimicrobial effects, where minor structural modifications can lead to substantial changes in potency and target selectivity [1].

Probe class: Thiazole-based cyanoacrylamide with meta-chlorobenzyl substitution
Key differentiator: Halogen substitution pattern drives target selectivity and bioactivity shifts
Use context: SAR library design, selectivity profiling, and comparative bioactivity screening

Why Generic Substitution Fails for 1321858-18-7: The Critical Role of Meta-Chlorobenzyl Substitution


In the class of thiazole-based cyanoacrylamides, seemingly minor variations in the benzyl substituent—such as the position of the chlorine atom (meta vs. para) or its replacement with other halogens or alkyl groups—are known to significantly impact biological activity . For instance, related pyrazole-based analogs in the same chemical family (e.g., compounds 3b and 3c) demonstrate that a change in the heterocyclic moiety can shift anticancer IC50 values by several fold [1]. Therefore, a compound with a 3-chlorobenzyl substitution cannot be assumed to be functionally interchangeable with its 4-chloro, 4-fluoro, or 4-methyl analogs without direct comparative data. High-strength differential evidence for this specific compound is currently limited, necessitating empirical head-to-head comparison for critical applications.

Substitution
Meta- vs para-chlorobenzyl may alter target binding and pharmacokinetic profile; cannot be assumed interchangeable.
Halogen shift
Chlorine to fluorine replacement shifts activity context (e.g., SCD1 vs GPCR engagement); direct comparison required.
Heterocycle
Furan-to-pyrazole variation in matched cyanoacrylamides likely changes cytotoxicity endpoints; baseline data needed.

Quantitative Differentiation Evidence for 1321858-18-7 Against Structural Analogs


Meta- vs. Para-Chloro Substitution: A Key Structural Differentiator

The primary structural differentiation of 1321858-18-7 is the meta-chlorobenzyl group on the thiazole ring, in contrast to the para-chlorobenzyl analog (CAS not available from non-excluded sources). The molecular formula (C19H14ClN3O2S) and exact mass (383.85 g/mol) distinguish it from the para-fluoro analog (CAS 1321678-39-0, C19H14FN3O2S, 367.4 g/mol), which shows a mass difference of 16.45 g/mol and distinct bioactivity profiles in GPR151 and other screening assays .

Meta-chlorobenzyl vs para-fluoro
Cross-study comparable
C19H14ClN3O2S (383.85 g/mol) vs para-F analog (C19H14FN3O2S, 367.4 g/mol)
Halogen and position differentiate molecular identity and predicted target selectivity
Direct comparative bioactivity data not reported
Structure-Activity Relationship Thiazole Halogen Substitution

Potential Target Engagement Inferred from SCD1 Inhibitor Class

A closely related compound bearing the 3-chlorobenzyl-thiazole scaffold (CHEMBL561588) exhibits potent inhibition of Stearoyl-CoA Desaturase 1 (SCD1) with an IC50 of 1 nM [1]. While not a direct measurement for 1321858-18-7, this class-level inference suggests that the meta-chlorobenzyl motif may confer high affinity for lipid metabolism targets. In contrast, para-substituted fluoro analogs (e.g., CAS 1321678-39-0) have been screened primarily against GPCR targets like GPR151 , indicating divergent selectivity profiles based on substitution.

SCD1 inhibition context
Class-level inference
Matched scaffold CHEMBL561588: SCD1 IC50 1 nM
Suggests potential lipid metabolism pathway engagement, divergent from GPCR-active analogs
No direct assay data for this compound
Stearoyl-CoA Desaturase Enzyme Inhibition Chemogenomics

Class-Level Anticancer Potency: Pyrazole vs. Furan-Based Cyanoacrylamides

A recent study on thiazole-based cyanoacrylamide derivatives (3a-f) reported that the most potent analogs (3b and 3c) had IC50 values of 23 µM and 25 µM against HCT116 colon cancer cells, and 30 µM and 9 µM against MDA-MB-231 breast cancer cells under 365 nm illumination [1]. These compounds incorporate pyrazole rather than the furan moiety present in 1321858-18-7. This provides a class-level baseline against which the furan-containing analog can be compared, highlighting the potential for significant potency shifts due to heterocycle replacement.

Cytotoxicity benchmark
Class-level inference
Pyrazole analogs: HCT116 IC50 23–25 µM, MDA-MB-231 9–30 µM (MTT)
Establishes baseline range for heterocycle (furan vs pyrazole) cytotoxicity comparison
Furan analog not yet quantified; cell-line/assay conditions referenced
Anticancer Cytotoxicity SAR

Recommended Application Scenarios for 1321858-18-7 Based on Evidence


Structure-Activity Relationship (SAR) Studies on Halogen-Substituted Thiazole Acrylamides

Given its unique meta-chlorobenzyl substitution, 1321858-18-7 is ideally suited as a key compound in focused SAR libraries exploring the impact of halogen position and type on biological activity. It fills a specific gap between para-chloro, para-fluoro, and para-methyl analogs . Comparative testing against these analogs in target-specific assays can help delineate the pharmacophore requirements for activity.

Lipid Metabolism Target Screening (SCD1 Pathway)

Based on the class-level inference of high SCD1 inhibitory potency (IC50 = 1 nM) for a scaffold-matched molecule (CHEMBL561588) , 1321858-18-7 is a high-priority candidate for screening against stearoyl-CoA desaturase and related lipid metabolism targets. This distinguishes it from fluoro-substituted analogs which have shown activity in GPCR pathways [1].

Comparative Anticancer Profiling Against Pyrazole-Based Analogs

The compound can serve as a matched molecular pair comparator for the pyrazole-containing cyanoacrylamides (3a-f) characterized by Barakat et al. (2024), which showed IC50 values between 9 µM and 30 µM in HCT116 and MDA-MB-231 cell lines . Direct comparison will reveal the contribution of the furan vs. pyrazole heterocycle to cytotoxicity and DNA-binding properties.

Chemical Probe Development for GPR151-Related Research

Unlike the para-fluoro analog (CAS 1321678-39-0) which has documented activity in GPR151 high-throughput screens , the activity of 1321858-18-7 against this and related GPCR targets is unknown. This makes it a useful counter-screening tool to establish selectivity profiles for compounds targeting galanin receptor pathways.

Application
Selection Property
Validation Focus
Halogen-substituted thiazole SAR
Meta-chlorobenzyl substitution identity
Target binding and selectivity profiling
SCD1 pathway screening
Class-level SCD1 inhibitory context
Lipid metabolism target engagement
Cell-model comparative profiling
Furan vs pyrazole heterocycle
Cytotoxicity endpoint review
GPCR counter-screening
Unknown GPCR activity context
Selectivity against galanin receptor pathways
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